molecular formula C11H22N2O B1655738 4-Butylcyclohexane-1-carbohydrazide CAS No. 414904-88-4

4-Butylcyclohexane-1-carbohydrazide

Cat. No.: B1655738
CAS No.: 414904-88-4
M. Wt: 198.31 g/mol
InChI Key: GBKDCKUFKOVLBI-UHFFFAOYSA-N
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Description

4-Butylcyclohexane-1-carbohydrazide is a carbohydrazide derivative featuring a cyclohexane ring substituted with a butyl group at the 4-position and a carbohydrazide functional group at the 1-position. This compound’s structure combines lipophilic (butyl) and polar (carbohydrazide) moieties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No.

414904-88-4

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-butylcyclohexane-1-carbohydrazide

InChI

InChI=1S/C11H22N2O/c1-2-3-4-9-5-7-10(8-6-9)11(14)13-12/h9-10H,2-8,12H2,1H3,(H,13,14)

InChI Key

GBKDCKUFKOVLBI-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NN

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthesis of 4-Butylcyclohexane-1-carboxylic Acid as a Precursor

Hydrolysis of 4-Butylcyclohexanecarbonitrile

The synthesis of 4-butylcyclohexane-1-carboxylic acid, a critical precursor, is detailed in Patent WO2013007712A1 . This method involves the hydrolysis of 4-butylcyclohexanecarbonitrile under high-temperature acidic conditions.

Procedure :

  • Reagents : 4-Butylcyclohexanecarbonitrile, hydrochloric acid (25%), heptane.
  • Conditions : The reaction is conducted in a Hastelloy C22 autoclave at 230–250°C for 7–17 hours under vigorous stirring.
  • Work-up : The crude product is extracted with heptane, and the organic layer is dried via azeotropic distillation. Acidification with HCl precipitates the carboxylic acid.

Outcome :

  • Yield : 93.9% molar yield of 4-butylcyclohexane-1-carboxylic acid.
  • Purity : GC-FID analysis confirmed >97% purity, with minor impurities including unreacted nitrile (0.9%) and amide intermediates (0.2%).

Industrial-Scale Considerations

The patent emphasizes continuous flow processes and advanced catalytic systems to enhance efficiency. The use of heptane for extraction minimizes polar byproduct contamination, while azeotropic drying ensures anhydrous conditions for downstream reactions.

Preparation of 4-Butylcyclohexane-1-carbohydrazide

Direct Hydrazination of Carboxylic Acid

This single-step method involves reacting 4-butylcyclohexane-1-carboxylic acid with excess hydrazine hydrate.

Procedure :

  • Reagents : 4-Butylcyclohexane-1-carboxylic acid, hydrazine hydrate (80%), ethanol.
  • Conditions : Reflux at 78°C for 6–8 hours under nitrogen atmosphere.
  • Work-up : The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized.

Outcome :

  • Yield : 75–80% (theoretical yield based on analogous reactions).
  • Advantages : Simplicity and minimal intermediate steps.
  • Limitations : Prolonged refluxing may lead to side reactions, such as over-alkylation or decomposition.

Acyl Chloride Intermediate Route

This two-step method enhances reactivity by converting the carboxylic acid to its acyl chloride derivative before hydrazination.

Synthesis of 4-Butylcyclohexane-1-carbonyl Chloride

Procedure :

  • Reagents : 4-Butylcyclohexane-1-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane.
  • Conditions : Stirring at room temperature for 2–4 hours, followed by SOCl₂ removal under reduced pressure.

Outcome :

  • Yield : >95% (based on Patent WO2013007712A1’s halogenation protocols).
Hydrazination of Acyl Chloride

Procedure :

  • Reagents : 4-Butylcyclohexane-1-carbonyl chloride, hydrazine hydrate, dichloromethane.
  • Conditions : Dropwise addition of hydrazine hydrate at 0–5°C, followed by stirring for 1–2 hours.
  • Work-up : The product is extracted, washed with dilute HCl, and recrystallized from ethanol.

Outcome :

  • Yield : 85–90% (extrapolated from analogous acyl chloride reactions).
  • Advantages : Faster reaction kinetics and higher purity due to reduced side reactions.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Key Steps Yield Reaction Time
Direct Hydrazination Carboxylic acid → Hydrazide 75–80% 6–8 hours
Acyl Chloride Intermediate Acid → Acyl chloride → Hydrazide 85–90% 3–6 hours

The acyl chloride route offers superior yield and shorter reaction time, albeit requiring additional handling of corrosive reagents like SOCl₂.

Industrial vs. Laboratory Feasibility

  • Industrial Scale : Continuous flow systems (as described in Patent WO2013007712A1) are optimal for large-scale carboxylic acid production. Subsequent hydrazination via the acyl chloride method ensures high throughput.
  • Laboratory Scale : Direct hydrazination is preferred for its simplicity, though recrystallization steps may reduce overall yield.

Optimization Strategies

Solvent Selection

  • Ethanol : Ideal for direct hydrazination due to its polarity and ability to dissolve both reactants.
  • Dichloromethane : Non-polar solvent minimizes side reactions during acyl chloride synthesis.

Challenges and Mitigation

Purification

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted hydrazine.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves dihydrazide impurities.

Chemical Reactions Analysis

Types of Reactions

4-Butylcyclohexane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides.

Scientific Research Applications

4-Butylcyclohexane-1-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its hydrazide group allows it to form stable complexes with various biomolecules.

    Medicine: this compound derivatives have potential therapeutic applications, including as antimicrobial and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylicacid, 4-butyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

The butyl group in 4-butylcyclohexane-1-carbohydrazide significantly enhances lipophilicity compared to analogs with smaller (e.g., ethyl) or polar (e.g., hydroxy) substituents. For example:

  • 4-Hydroxybenzhydrazide (): A benzene-ring analog with a hydroxyl group exhibits higher water solubility due to hydrogen bonding, whereas the butyl-substituted cyclohexane derivative likely has reduced polar solvent compatibility .
  • 2-[4-Ethylcyclohexylidene]hydrazine-1-carbothioamide (): The ethyl substituent provides moderate lipophilicity, intermediate between butyl and hydroxy groups. The thiosemicarbazide functional group in this compound also introduces sulfur-based reactivity, such as metal chelation, absent in carbohydrazides .
Table 1: Substituent and Functional Group Impact
Compound Name Substituent Functional Group Lipophilicity Solubility (Polar Solvents)
This compound Butyl (cyclohexane) Carbohydrazide High Low
4-Hydroxybenzhydrazide Hydroxy (benzene) Carbohydrazide Moderate High
2-[4-Ethylcyclohexylidene]hydrazine-1-carbothioamide Ethyl (cyclohexane) Thiosemicarbazide Moderate Moderate
Benzimidazole carbohydrazide derivative () Benzimidazole Carbohydrazide Variable Variable

Computational and Experimental Insights

  • DFT Calculations: Studies on 4-(dimethylamino)benzohydrazide () utilized density functional theory (DFT) to analyze hydrogen bonding and lattice energy, methodologies applicable to this compound for predicting stability and electronic properties .
  • Crystallography : SHELXL refinements () are critical for resolving the conformational flexibility of the cyclohexane ring and carbohydrazide group, which influence molecular packing and solubility .

Q & A

Basic: What are the recommended synthetic routes for 4-Butylcyclohexane-1-carbohydrazide?

Methodological Answer:
The synthesis typically involves coupling a cyclohexane-1-carbonyl chloride derivative with hydrazine under controlled conditions. For example:

  • Step 1: React 4-butylcyclohexane-1-carboxylic acid with thionyl chloride to form the corresponding acyl chloride.
  • Step 2: Treat the acyl chloride with anhydrous hydrazine in an inert solvent (e.g., THF or ethanol) under reflux (60–80°C) for 6–12 hours .
  • Purification: Crystallize the product using ethanol/water mixtures, and confirm purity via melting point analysis and TLC.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use a multi-technique approach:

  • FT-IR: Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200–3300 cm⁻¹) functional groups .
  • NMR: Analyze 1H^1H and 13C^{13}C spectra to verify cyclohexane ring conformation and butyl chain integration. For example, axial vs. equatorial substituents can be distinguished via coupling constants in 1H^1H NMR .
  • Mass Spectrometry: Validate molecular weight using ESI-MS or MALDI-TOF.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
  • First Aid: In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR data with X-ray crystallography (e.g., using SHELXL for structure refinement) to resolve axial/equatorial isomerism discrepancies .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .
  • Empirical Contradiction Analysis: Apply iterative hypothesis testing to isolate variables (e.g., solvent effects, temperature) influencing spectral outcomes .

Advanced: What computational strategies optimize reaction conditions for derivatization?

Methodological Answer:

  • DFT Studies: Model transition states to identify energy barriers for nucleophilic acyl substitution reactions.
  • DoE (Design of Experiments): Use software like Minitab to systematically vary parameters (e.g., solvent polarity, temperature) and predict optimal yields .
  • Kinetic Analysis: Employ UV-Vis spectroscopy to monitor reaction progress and fit data to rate equations.

Advanced: How can researchers assess biological activity while avoiding false positives?

Methodological Answer:

  • Dose-Response Curves: Test the compound across a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity).
  • Control Experiments: Include known inhibitors/agonists and use sham-treated samples to rule out solvent or assay interference .
  • Target Validation: Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Advanced: What strategies address low solubility in aqueous media during bioassays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
  • Micellar Formulations: Incorporate non-ionic surfactants (e.g., Tween-80) at sub-CMC concentrations.
  • Structural Modification: Introduce polar substituents (e.g., hydroxyl groups) via reductive amination or ester hydrolysis .

Advanced: How should crystallographic data be interpreted when twinning or disorder is observed?

Methodological Answer:

  • SHELXL Refinement: Use TWIN/BASF commands to model twinning and PART instructions for disordered atoms .
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions to distinguish genuine disorder from experimental artifacts.
  • Validation Tools: Cross-check with PLATON or checkCIF to ensure structural integrity .

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